FOXO4-DRI Binds p53 with 50,000‑Fold Higher Affinity Than Native FOXO4 Peptide
In vitro microscale thermophoresis (MST) measurements directly compared FOXO4-DRI and the native L‑amino acid FOXO4 forkhead domain peptide for binding to the p53 DNA‑binding domain (p53‑DBD). FOXO4-DRI exhibited a dissociation constant (Kd) of ~50 nM, whereas the native peptide showed a Kd of ~2.5 mM [1]. This ~50,000‑fold enhanced affinity is attributed to the D‑retro‑inverso modification, which enables a distinct interaction mode not achievable with standard L‑peptides [1].
| Evidence Dimension | p53-DBD binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd ≈ 50 nM |
| Comparator Or Baseline | Native L‑amino acid FOXO4 forkhead domain peptide: Kd ≈ 2.5 mM |
| Quantified Difference | Approximately 50,000-fold higher affinity |
| Conditions | Microscale thermophoresis (MST); in vitro; p53-DBD protein |
Why This Matters
This magnitude of affinity enhancement cannot be achieved with unmodified FOXO4 peptides, making FOXO4-DRI the only viable option for experiments requiring potent disruption of the FOXO4–p53 interaction.
- [1] Aldahmani Z, Zhang R, Groves MR, et al. Identification of hotspots in synthetic peptide inhibitors of the FOXO4:p53 interaction. Gene & Protein in Disease. 2023;2(4):1491. doi:10.36922/gpd.1491 View Source
